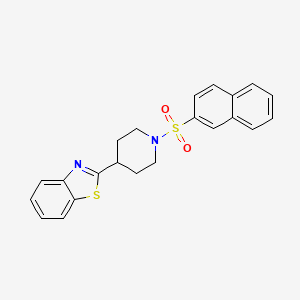
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene sulfonyl group, a piperidine ring, and a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Naphthalene Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a naphthalene sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or aldehydes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of various biomolecules.
作用機序
The mechanism of action of 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzoxazole
- 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzimidazole
- 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzofuran
Uniqueness
Compared to similar compounds, 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole exhibits unique properties due to the presence of the benzothiazole moiety This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity
特性
分子式 |
C22H20N2O2S2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C22H20N2O2S2/c25-28(26,19-10-9-16-5-1-2-6-18(16)15-19)24-13-11-17(12-14-24)22-23-20-7-3-4-8-21(20)27-22/h1-10,15,17H,11-14H2 |
InChIキー |
RPYNHANDIZJQBB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


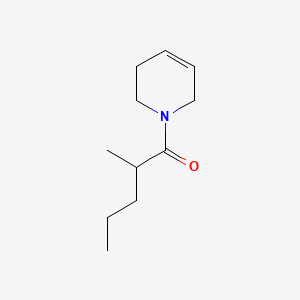
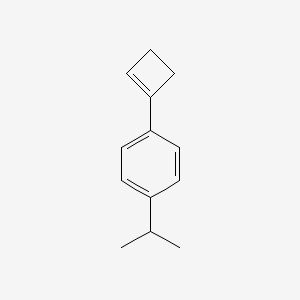
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
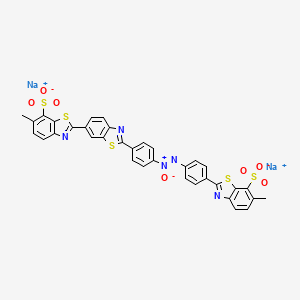

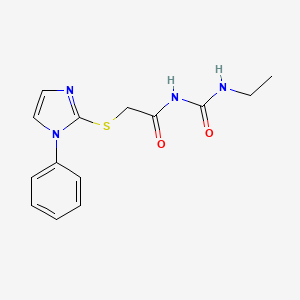

![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)



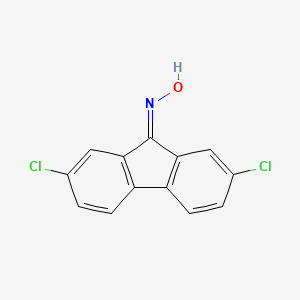
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

